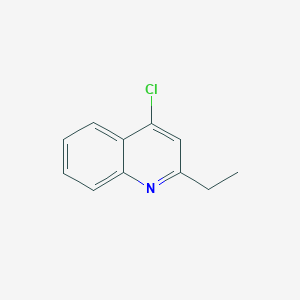
4-氯-2-乙基喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClN It is a derivative of quinoline, characterized by the presence of a chlorine atom at the fourth position and an ethyl group at the second position of the quinoline ring
科学研究应用
4-Chloro-2-ethylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
作用机制
Target of Action
It’s worth noting that quinoline derivatives, such as chloroquine, have been known to target heme polymerase in malarial trophozoites
Mode of Action
For instance, Chloroquine inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin, leading to the accumulation of toxic heme, which kills the parasite . It’s plausible that 4-Chloro-2-ethylquinoline might have a similar interaction with its targets, but this needs to be confirmed with further studies.
Biochemical Pathways
For example, Chloroquine is known to interfere with the heme to hemazoin conversion pathway in malarial parasites . It’s possible that 4-Chloro-2-ethylquinoline could affect similar pathways, but more research is needed to confirm this.
生化分析
Biochemical Properties
Quinolines are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the quinoline and the biomolecules it interacts with.
Cellular Effects
Quinolines have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Transport and Distribution
Future studies could provide insights into any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylquinoline can be achieved through several methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an acid catalyst such as sulfuric acid and an oxidizing agent like nitrobenzene . The reaction proceeds through the formation of acrolein, which undergoes cyclization with aniline to form the quinoline ring.
Industrial Production Methods: In industrial settings, the production of 4-Chloro-2-ethylquinoline may involve the chlorination of 2-ethylquinoline using reagents such as phosphorus oxychloride or sulfuryl chloride. The reaction conditions are carefully controlled to ensure high yield and purity of the desired product .
化学反应分析
Types of Reactions: 4-Chloro-2-ethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert 4-Chloro-2-ethylquinoline to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Oxidation: Quinoline N-oxides
Reduction: Aminoquinoline derivatives
Substitution: Functionalized quinoline derivatives
相似化合物的比较
Quinoline: The parent compound, which lacks the chlorine and ethyl substituents.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure but different substituents.
2-Ethylquinoline: Similar to 4-Chloro-2-ethylquinoline but without the chlorine atom.
Uniqueness: 4-Chloro-2-ethylquinoline is unique due to the presence of both chlorine and ethyl groups, which confer distinct chemical properties and reactivity. These substituents can influence the compound’s biological activity and its suitability for various applications .
属性
IUPAC Name |
4-chloro-2-ethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEBJJPKQITPSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
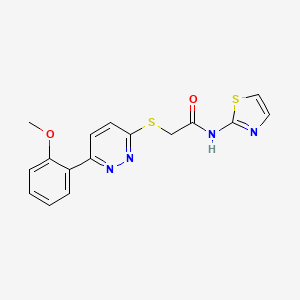
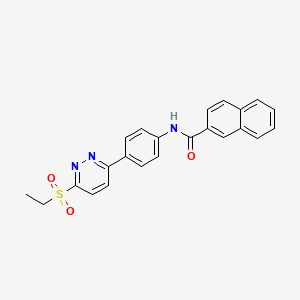
![(3r,5r,7r)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)adamantane-1-carboxamide](/img/structure/B2413529.png)
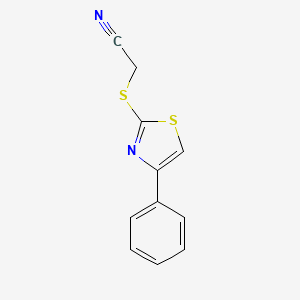
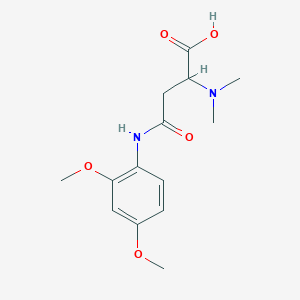
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2413535.png)
![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-phenylurea](/img/structure/B2413538.png)
![3-[(4-chlorophenyl)sulfanyl]-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]dihydro-1H-pyrrole-2,5-dione](/img/structure/B2413540.png)
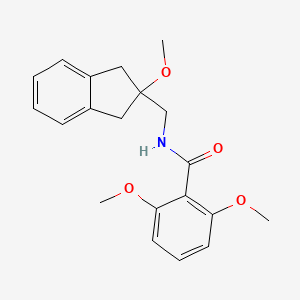
![7-(4-methoxyphenyl)-5-methyl-2-(3-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2413545.png)
![4-methyl-5-(pyrimidin-4-yl)-N-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2413546.png)
![1-[(2-Bromophenyl)methyl]pyrrolidin-2-one](/img/structure/B2413547.png)
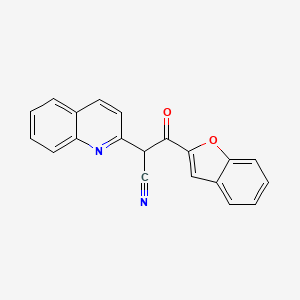
![2-[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2413549.png)
